4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives involves structural modifications to enhance their biological activities. For instance, the study on octadecanoic acid-3,4-tetrahydrofuran diester derivatives shows that introducing a benzyloxy substitution at the 2-position of the furan ring and forming a benzoate at the 3,4-position can significantly enhance acaricidal activity . Another paper describes the synthesis of furan compounds, including 4-((furan-2-ylmethyl)amino)benzoic acid, through a two-step reaction, confirmed by various spectroscopic methods . These methods of synthesis and structural confirmation are relevant to the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their biological activity. The crystal structure and conformational analysis of synthesized compounds, such as 4-((furan-2-ylmethyl)amino)benzoic acid, have been studied using X-ray diffraction and density functional theory (DFT). The results show consistency between the DFT-optimized structures and the crystal structures, indicating the reliability of DFT in predicting molecular conformations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoic acid derivatives are not explicitly detailed in the provided papers. However, the synthesis processes described suggest the use of reactions such as esterification, substitution, and condensation to introduce various functional groups into the benzoic acid framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For example, the hypolipidemic activity of 5-(Tetradecyloxy)-2-furancarboxylic acid is attributed to its structure, which resembles fatty acid-like compounds . Similarly, the electrostatic potential and frontier molecular orbitals of the synthesized furan compounds have been investigated, revealing insights into their physicochemical properties .
Relevant Case Studies
The acaricidal activity of benzoic acid derivatives against Sarcoptes scabiei var. Cuniculi is a case study of the biological potential of these compounds. The study found that certain structural modifications could lead to enhanced acaricidal activity, with the mechanism related to interference with the energy metabolism of the mites . Another case study involves the hypolipidemic activity of alkyloxyarylcarboxylic acids, which represents a new class of agents effective in lowering blood lipids .
Scientific Research Applications
Acaricidal Activity and Mechanism
Octadecanoic acid-3,4-tetrahydrofuran diester derivatives, including those with benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester structures, exhibit enhanced acaricidal activity against Sarcoptes scabiei var. Cuniculi. The acaricidal mechanism is related to the interference with energy metabolism processes such as the citric acid cycle and fatty acid metabolism (Li et al., 2022).
Crystal Structures
4-(Oxiran-2-ylmethoxy) benzoic acid and related compounds have been studied through X-ray crystallography, contributing to the understanding of their molecular structures and interactions (Obreza & Perdih, 2012).
Synthesis of Benzoic Acid from Biomass-Derived Furan
Research on the synthesis of benzoic acid from biomass-derived furan through Diels–Alder and dehydration reactions demonstrates a potential application in sustainable chemistry (Mahmoud et al., 2015).
Antibacterial Activity of Schiff Bases Derived from 4-Aminobenzoic Acid
Schiff bases derived from 4-aminobenzoic acid, including furan-2-ylmethylene variants, exhibit antibacterial properties against various bacterial strains, highlighting their potential in medical applications (Parekh et al., 2005).
Antimicrobial Activity of Thiazolidinones
The synthesis of 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo[4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids demonstrates significant antimicrobial properties, offering potential in the field of pharmaceuticals (Sodha et al., 2003).
Lanthanide-based Coordination Polymers
Lanthanide coordination compounds synthesized from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, display photophysical properties that are relevant for materials science applications (Sivakumar et al., 2011).
properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNPDFDAPBKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396109 | |
Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
565194-75-4 | |
Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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